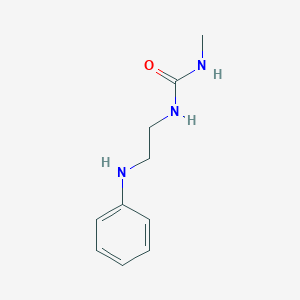

1-Methyl-3-(2-(phenylamino)ethyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

1-(2-anilinoethyl)-3-methylurea |

InChI |

InChI=1S/C10H15N3O/c1-11-10(14)13-8-7-12-9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3,(H2,11,13,14) |

InChI Key |

FDYUBEBTRLNSGI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NCCNC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N Substituted Urea Compounds

In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons and carbons within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment; protons in electron-rich environments are shielded and appear at a lower chemical shift (upfield), while those in electron-deficient environments are deshielded and appear at a higher chemical shift (downfield). libretexts.orglibretexts.org

For 1-Methyl-3-(2-(phenylamino)ethyl)urea, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The protons of the aromatic phenyl group are anticipated to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. chemicalbook.com The protons of the N-H groups of the urea (B33335) and the phenylamino (B1219803) moieties are also expected in a similar or even more downfield region and may exhibit broader signals due to chemical exchange and quadrupole effects. researchgate.net

The protons of the ethyl bridge (–CH₂–CH₂–) would likely appear as complex multiplets due to spin-spin coupling with each other and with the adjacent N-H protons. The methylene (B1212753) group attached to the phenylamino nitrogen is expected to be more deshielded than the methylene group adjacent to the urea nitrogen. The methyl group (–CH₃) attached to the urea nitrogen would likely be the most shielded of all protons, appearing furthest upfield, typically in the range of 2.5 to 3.5 ppm. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | Multiplet |

| Urea N-H | 5.0 - 8.5 | Broad Singlet/Triplet |

| Phenylamino N-H | 4.0 - 6.0 | Broad Singlet/Triplet |

| -CH₂-N(Phenyl) | 3.0 - 4.0 | Multiplet |

| -CH₂-N(Urea) | 2.8 - 3.8 | Multiplet |

Note: The exact chemical shifts and multiplicities are dependent on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The carbonyl carbon of the urea group is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of 150-180 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. hmdb.cachemicalbook.com

The aromatic carbons of the phenyl group will resonate in the region of 110-150 ppm. The carbon directly attached to the nitrogen atom (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons. The carbons of the ethyl bridge are expected in the range of 30-50 ppm, with the carbon adjacent to the more electronegative phenylamino group appearing slightly more downfield. The methyl carbon, being the most shielded, will appear at the lowest chemical shift, typically between 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Urea) | 150 - 180 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| -CH₂-N(Phenyl) | 40 - 50 |

| -CH₂-N(Urea) | 30 - 40 |

Note: These are approximate ranges and can vary based on experimental conditions.

While one-dimensional NMR provides information about the chemical environments of individual nuclei, two-dimensional (2D) NMR techniques are essential for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons of the ethyl bridge and between the N-H protons and their neighboring methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ethyl and methyl groups, as well as the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity across the urea and phenylamino functionalities. For instance, correlations would be expected between the methyl protons and the urea carbonyl carbon, and between the methylene protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution by identifying protons that are close to each other in space, even if they are not directly bonded. The flexible nature of the ethyl chain in N-substituted ureas makes NOESY a valuable tool for conformational analysis. acs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is particularly useful for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak will likely be the C=O stretching vibration of the urea carbonyl group, which typically appears in the range of 1630-1680 cm⁻¹. researchgate.net The N-H stretching vibrations of the urea and phenylamino groups are expected to produce one or more broad bands in the region of 3200-3500 cm⁻¹. The bending vibrations of the N-H groups usually appear around 1550-1650 cm⁻¹. researchgate.netnih.gov

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring will give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. nih.gov The C-N stretching vibrations are typically found in the 1200-1400 cm⁻¹ range. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea & Amine) | Stretching | 3200 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=O (Urea) | Stretching | 1630 - 1680 |

| N-H | Bending | 1550 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: The exact positions and intensities of the bands can be influenced by hydrogen bonding and the physical state of the sample.

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is more sensitive to polar functional groups like carbonyls, Raman spectroscopy is often better for analyzing non-polar and symmetric bonds.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to be strong. researchgate.net The C=C stretching bands of the phenyl group will also be prominent. The symmetric stretching of the C-N bonds and the vibrations of the ethyl and methyl C-H bonds will also be observable. The urea carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for the structural elucidation of N-substituted urea compounds. It provides crucial information regarding the molecular weight of the analyte and, through fragmentation analysis, offers deep insights into its molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, a critical step in the identification of a compound. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C10H15N3O.

HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield an m/z value that corresponds closely to the calculated theoretical mass. The high mass accuracy of this technique, often within ±5 ppm, enables the confident assignment of the correct molecular formula, distinguishing it from other potential isobaric compounds. researchgate.net

| Compound | Molecular Formula | Adduct | Calculated Exact Mass (Da) | Expected HRMS Result (m/z) |

|---|---|---|---|---|

| This compound | C10H15N3O | [M+H]⁺ | 194.1288 | ~194.1288 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to further investigate the structure of a compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is particularly valuable for the structural confirmation of N-substituted ureas and for differentiating between positional isomers. nih.gov

The fragmentation of protonated this compound would likely proceed through characteristic pathways for N,N'-substituted ureas. A common fragmentation mechanism involves the cleavage of the C-N bond of the urea group, often leading to the elimination of an isocyanate moiety. nih.gov The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, confirming the connectivity of its constituent parts.

Key fragmentation pathways for this compound could include:

Cleavage of the ethyl-urea bond: This would lead to the formation of characteristic fragment ions corresponding to the N-phenyl-ethylamine portion and the methyl-urea portion of the molecule.

Loss of methyl isocyanate: A plausible fragmentation route involves the neutral loss of methyl isocyanate (CH3NCO) from the precursor ion.

Formation of an aniline (B41778) fragment: Cleavage could also result in ions related to the phenylamino structure.

The proposed fragmentation pathways can be used to confirm the identity of the compound by matching the observed product ions with theoretically derived fragments. This method is crucial in distinguishing the target compound from its isomers, which would exhibit distinct fragmentation patterns. nih.govnih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| ~194.13 | [C8H11N]⁺ | 121.09 | CH4N2O |

| [C6H5NH2]⁺ | 93.06 | C4H8N2O | |

| [C2H6N2O+H]⁺ | 75.06 | C8H10N |

X-ray Crystallography for Solid-State Structural Conformation (if applicable to related compounds)

In many N-substituted urea derivatives, the urea functionality exhibits a degree of conformational restriction due to resonance. nih.gov X-ray diffraction studies on compounds like 1-(2,4-di-methyl-phen-yl)urea and 1,1-dimethyl-3-(2-phenylethyl)urea show that the planarity of the urea group and the dihedral angle between the urea plane and any attached aromatic rings are defining structural features. nih.govresearchgate.net For instance, in 1-(2,4-di-methyl-phen-yl)urea, the dihedral angle between the benzene (B151609) ring and the urea group is 86.6°. nih.gov

Furthermore, hydrogen bonding is a dominant force in the crystal structures of ureas. The N-H groups of the urea moiety typically act as hydrogen bond donors, while the carbonyl oxygen is a proficient hydrogen bond acceptor. These interactions often lead to the formation of well-defined supramolecular structures, such as inversion dimers or extended chains and networks. nih.govresearchgate.net In the crystal structure of 1-(2,4-di-methyl-phen-yl)urea, molecules are linked by pairs of N-H⋯O hydrogen bonds, forming inversion dimers which are further connected into two-dimensional networks. nih.gov These established patterns in related structures suggest that this compound would also adopt a conformation governed by strong intermolecular hydrogen bonds in the solid state.

| Related Compound | Key Crystallographic Feature | Observed Value/Description | Reference |

|---|---|---|---|

| N,N′-diphenyl-N,N′-diethylurea | Amide C-N bond length | 1.37 Å | nih.gov |

| 1-(2,4-di-methyl-phen-yl)urea | Dihedral angle (benzene ring to urea plane) | 86.6 (1)° | nih.gov |

| 1-(2,4-di-methyl-phen-yl)urea | Hydrogen Bonding Motif | Forms inversion dimers with an R²₂(8) ring motif via N-H⋯O bonds. | nih.gov |

| 1,1-dimethyl-3-(2-phenylethyl)urea | Crystal System | Orthorhombic | researchgate.net |

In-depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound this compound. Despite the growing application of computational chemistry in understanding molecular structures and reactivity, this specific urea derivative has not been the subject of detailed theoretical investigation.

Extensive searches of scholarly databases and chemical literature have yielded no specific studies employing quantum chemical methods, molecular orbital analysis, or molecular dynamics simulations focused on this compound. Consequently, the generation of a detailed article on its computational chemistry, as per the requested structured outline, is not feasible at this time.

The requested analysis, encompassing Density Functional Theory (DFT) calculations for ground state properties, Ab Initio methods for electronic structure, Frontier Molecular Orbital (FMO) theory for reactivity prediction, and Molecular Dynamics (MD) simulations for conformational analysis, requires specific research data that is currently unavailable for this compound.

While computational studies have been conducted on a variety of other urea derivatives, the unique structural combination of a methyl group, a phenylaminoethyl substituent, and the urea backbone in this compound necessitates a dedicated study to accurately determine its specific computational and theoretical characteristics. Extrapolating data from structurally dissimilar molecules would not provide the scientifically accurate and specific information required.

This lack of available research highlights a potential area for future investigation within the field of computational chemistry. A thorough theoretical study of this compound could provide valuable insights into its electronic properties, reactivity, and conformational behavior, which could be beneficial for various scientific and industrial applications.

Until such research is conducted and published, a detailed and accurate article on the computational chemistry of this compound, including specific data tables and research findings, cannot be produced.

Computational Chemistry and Theoretical Studies of 1 Methyl 3 2 Phenylamino Ethyl Urea

Molecular Dynamics (MD) Simulations for Conformational Analysis

Exploration of Conformational Landscapes and Flexibility

The biological activity of a molecule is often dictated by its three-dimensional shape and ability to adopt different conformations. For 1-Methyl-3-(2-(phenylamino)ethyl)urea, several rotatable bonds contribute to its conformational flexibility. Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the potential energy surface and identify low-energy, stable conformations.

Table 1: Key Dihedral Angles Influencing Conformation

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C(phenyl)-N-C(ethyl)-C(ethyl) | Rotation around the Phenylamino-Ethyl bond | Determines the orientation of the phenyl group relative to the urea (B33335) moiety. |

| N(ethyl)-C-N(methyl)-C(carbonyl) | Rotation around the Ethyl-Urea bond | Affects the spatial arrangement between the ethyl linker and the methylurea (B154334) group. |

These theoretical explorations are fundamental for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

Ligand-Target Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, docking studies can elucidate potential binding modes and identify key interactions that stabilize the ligand-receptor complex. While specific targets for this compound are not extensively defined in the literature, the methodology can be described based on studies of similar urea derivatives which have been docked into various enzyme active sites, such as kinases and hydrolases. nih.govmdpi.com

The process involves placing the 3D structure of this compound into the binding pocket of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). The urea moiety is a critical functional group for forming hydrogen bonds; the two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. The phenylamino (B1219803) N-H can also donate a hydrogen bond, and the phenyl ring can participate in hydrophobic or π-stacking interactions.

Table 2: Potential Molecular Interactions of this compound in a Hypothetical Binding Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residue |

|---|---|---|

| Urea C=O | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |

| Urea N-H (both) | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Asparagine, Glutamine |

| Phenylamino N-H | Hydrogen Bond Donor | Aspartate, Glutamate |

Following docking, more rigorous methods like Molecular Dynamics (MD) simulations can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity and stability. mdpi.com

In Silico Prediction of Biological Activity and Receptor Interactions

In silico methods are instrumental in prioritizing compounds for synthesis and experimental testing by predicting their potential biological activities.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model for this compound can be constructed based on its structural features.

The key pharmacophoric features would include:

Hydrogen Bond Acceptor (A): The carbonyl oxygen of the urea.

Hydrogen Bond Donors (D): The N-H groups of the urea and the phenylamino group.

Hydrophobic/Aromatic (H/Ar): The phenyl ring.

This model serves as a 3D query for virtual screening of large chemical databases to identify other molecules that share the same pharmacophoric features and thus may have similar biological activity. nih.govtandfonline.comtandfonline.com This approach is a cornerstone of modern drug discovery for identifying novel chemical scaffolds. nih.gov

Table 3: Hypothetical Pharmacophore Features of this compound

| Feature | Type | Description |

|---|---|---|

| 1 | Hydrogen Bond Acceptor | Urea carbonyl oxygen |

| 2 | Hydrogen Bond Donor | Methyl-substituted urea N-H |

| 3 | Hydrogen Bond Donor | Ethyl-substituted urea N-H |

| 4 | Hydrogen Bond Donor | Phenylamino N-H |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For a series of analogs of this compound, a QSAR model could be developed to predict their efficacy. nih.gov

The first step in QSAR is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment), and steric parameters (molecular volume). pensoft.net A statistical method, such as multiple linear regression, is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.govresearchgate.net

A validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. researchgate.netnih.gov

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Results

Computational methods, particularly those based on Density Functional Theory (DFT), can simulate the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netresearchgate.net Predicting spectra for this compound can aid in the interpretation of experimental data and confirm its structure.

Simulated NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted spectrum would show distinct signals for the different types of protons and carbons in the molecule. For example, the aromatic protons on the phenyl ring would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the ethyl and methyl groups would be found in the upfield region (typically 1.0-4.0 ppm). The N-H protons would likely appear as broad signals.

Table 5: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity (Hypothetical) |

|---|---|---|

| Aromatic-H | 6.6 - 7.3 | Multiplet |

| Phenylamino-NH | ~4.0 - 5.0 | Broad Singlet |

| Ethyl-CH₂ (adjacent to NH-phenyl) | ~3.3 - 3.6 | Triplet or Multiplet |

| Ethyl-CH₂ (adjacent to NH-urea) | ~3.1 - 3.4 | Multiplet |

| Urea-NH (adjacent to methyl) | ~5.5 - 6.5 | Broad Singlet or Quartet |

Simulated IR Spectra: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. rsc.org For this compound, characteristic vibrational bands would be predicted for the N-H stretching, C=O stretching of the urea, and C-N stretching, as well as aromatic C-H and C=C bending. Comparing the simulated spectrum with an experimental one can confirm the presence of these key functional groups. csic.esresearchgate.net

Table 6: Predicted IR Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea and Amine) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Urea) | Stretching | 1640 - 1680 |

| N-H | Bending | 1550 - 1650 |

These computational predictions serve as a valuable reference for the analysis of experimental spectroscopic data, ensuring correct structural assignment and characterization of the compound.

Structure Activity Relationship Sar Studies of N Substituted Urea Compounds with a Phenylaminoethyl Moiety

Systematic Modification of the N-Methyl Substituent on the Urea (B33335) Backbone

The N-methyl group on the urea backbone of the parent compound serves as a critical anchor point for SAR studies. Modifications at this position can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Altering the length and branching of the N-alkyl substituent on the urea backbone has been shown to have a considerable effect on the biological activity of various urea derivatives. Research indicates that increasing the alkyl chain length can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with its biological target.

In a study on N-alkyl-N'-(2-benzylphenyl)ureas, it was observed that derivatives with longer alkyl chains were more effective as gelators for polar solvents, while those with shorter alkyl chains were better suited for non-polar solvents. nih.govresearchgate.netresearchgate.net This suggests that the alkyl chain length plays a crucial role in the intermolecular interactions that govern the compound's physical and, by extension, biological properties. For instance, in a series of 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamide derivatives, antibacterial activity was found to decrease as the length of the alkyl chain increased. mdpi.com

Furthermore, the introduction of bulky, hydrophobic groups, such as an adamantyl group, has been shown to be preferable over straight-chain alkyl groups in certain contexts, leading to potent activity in anti-tuberculosis agents. nih.gov Conversely, replacing the adamantyl group with smaller cyclic systems like cyclohexyl or cyclopentyl significantly decreased activity. nih.gov Mono-N-methylation of a urea moiety in another series of compounds led to a decrease in anti-M. tuberculosis potency, with di-N-methylation causing an even greater reduction in activity. nih.gov

Table 1: Effect of N-Alkyl Substitution on Biological Activity

| Compound/Series | N-Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Anti-tuberculosis diphenylureas | Mono-N-methylation | 80-fold decrease in MIC | nih.gov |

| Anti-tuberculosis diphenylureas | Di-N-methylation | Further decrease in MIC | nih.gov |

| Adamantyl-substituted ureas | Adamantyl | Potent activity (MIC 0.01 μg/mL) | nih.gov |

| Adamantyl-substituted ureas | Cyclohexyl/Cyclopentyl | Considerably decreased activity | nih.gov |

| Adamantyl-substituted ureas | Cyclooctyl | Minimally decreased activity | nih.gov |

| 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamides | Increasing alkyl chain length | Decreased antibacterial activity | mdpi.com |

| N-alkyl-N'-(2-benzylphenyl)ureas | Long alkyl chains | Effective gelation of polar solvents | nih.govresearchgate.netresearchgate.net |

| N-alkyl-N'-(2-benzylphenyl)ureas | Short alkyl chains | Effective gelation of non-polar solvents | nih.govresearchgate.netresearchgate.net |

The introduction of heteroatoms (such as oxygen, nitrogen, or sulfur) or cyclic structures at the N-methyl position can profoundly alter the electronic and conformational properties of the urea derivative, leading to significant changes in biological activity. Incorporating heteroatoms can introduce new hydrogen bonding capabilities, which may enhance binding affinity to a biological target.

For example, in a series of quinoxaline (B1680401) urea analogs, the introduction of an N-methyl pyrazole (B372694) substituent led to a significant improvement in the inhibition of TNFα-induced IKKβ-mediated NFκB activity. nih.gov Similarly, the replacement of a central urea moiety with a thiourea (B124793) or a carbamate (B1207046) in another class of compounds resulted in a substantial decrease in anti-M. tuberculosis activity, indicating the critical role of the urea core in maintaining potency. nih.gov

Cyclic structures, on the other hand, can restrict the conformational flexibility of the N-substituent, which can be advantageous if it locks the molecule into a bioactive conformation. However, in some cases, incorporating a cyclic structure can lead to a loss of activity. For instance, replacing a di-substituted phenyl group with a cyclic structure in a series of quinoxaline urea analogs resulted in a significant loss of inhibitory activity. nih.gov

These examples underscore the importance of carefully considering the electronic and steric consequences of introducing heteroatoms or cyclic moieties at the N-methyl position to optimize the biological activity of N-substituted urea compounds.

Table 2: Impact of Heteroatoms and Cyclic Structures at the N-Substituent Position

| Compound Series | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Quinoxaline urea analogs | Introduction of N-methyl pyrazole | Significant improvement in inhibitory activity | nih.gov |

| Anti-tuberculosis diphenylureas | Replacement of urea with thiourea | 80-fold decrease in MIC | nih.gov |

| Anti-tuberculosis diphenylureas | Replacement of urea with carbamate | Additional 10-fold decrease in potency | nih.gov |

| Quinoxaline urea analogs | Incorporation of a cyclic structure | Significant loss of inhibitory activity | nih.gov |

Variations on the 2-(Phenylamino)ethyl Moiety

While specific studies on the effect of modifying the ethyl linker in "1-Methyl-3-(2-(phenylamino)ethyl)urea" were not found, general principles of medicinal chemistry suggest that altering the length or introducing unsaturation into the ethyl linker could have significant consequences. Lengthening or shortening the two-carbon chain could change the distance between the urea and the phenylamino (B1219803) group, potentially disrupting optimal binding to a biological target. The introduction of a double or triple bond would rigidify the linker, restricting its conformational freedom, which could either be beneficial or detrimental to activity depending on the target's binding site topology.

The electronic and steric properties of substituents on the phenyl ring of the phenylamino group can dramatically influence the biological activity of the parent compound. Substituents can alter the electron density of the aromatic ring, affecting its interaction with the target, and can also introduce steric hindrance that may either enhance or diminish binding affinity. lumenlearning.comminia.edu.eglibretexts.orgfiveable.melibretexts.org

For instance, in a series of quinoxaline urea analogs, an o-F, m-CF3 substituted phenyl group was identified as a key element for potent inhibitory activity. nih.gov The trifluoromethyl group, a strong electron-withdrawing group, is often used in drug design to enhance metabolic stability and binding affinity. researchgate.net In another study on trisubstituted phenyl urea derivatives, various substitutions on a 4-phenoxyphenyl group were explored to optimize potency. nih.gov

The position of the substituent on the phenyl ring is also crucial. Ortho, meta, and para substitutions can lead to vastly different biological outcomes due to their distinct electronic and steric effects. lumenlearning.comlibretexts.orgitmedicalteam.pl For example, a study on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs found that shifting an ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved its functional activities. nih.govresearchgate.net

Table 3: Influence of Phenyl Ring Substituents on Biological Activity

| Compound Series | Phenyl Ring Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|

| Quinoxaline urea analogs | o-F, m-CF3 | Most potent inhibitor | nih.gov |

| Quinoxaline urea analogs | m-Cl, p-F | ~3-fold more potent than parent compound | nih.gov |

| 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs | Shift of ethoxy from 4- to 2-position | Significantly improved functional activities | nih.govresearchgate.net |

| 2-substituted vs. 4-substituted phenyl ureas | 2-substituted derivatives | Less active due to steric hindrance and ortho effect | itmedicalteam.pl |

| 2-substituted vs. 4-substituted phenyl ureas | 4-substituted derivatives | More active | itmedicalteam.pl |

Modification of the nitrogen atom of the phenylamino group, such as through N-alkylation or N-acylation, can significantly impact the compound's biological activity. These modifications can alter the nitrogen's nucleophilicity and its ability to participate in hydrogen bonding, which are often critical for target interaction.

Urea Backbone Modifications and Their Influence on Potency and Selectivity

Modifications to the central urea backbone of compounds related to this compound play a critical role in determining their biological efficacy and selectivity. These alterations can range from changes in stereochemistry to the replacement of the urea oxygen with other bioisosteric groups.

The introduction of a chiral center into N-substituted urea derivatives can have a profound impact on their biological activity. This is because stereoisomers (enantiomers or diastereomers) can exhibit different binding affinities for their biological targets, which are themselves chiral macromolecules such as proteins and enzymes. The differential interactions can lead to one isomer being significantly more potent, selective, or metabolically stable than the other.

While specific stereochemical studies on this compound are not extensively documented in publicly available literature, the principle of stereoselectivity is well-established for related urea-containing compounds. For instance, in a study of N,N-disubstituted urea derivatives as potential antimicrobial agents, distinct differences in activity were observed between enantiomers. nih.gov Specifically, compounds such as (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea and (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea demonstrated notable inhibition against Acinetobacter baumannii, highlighting that the specific three-dimensional arrangement of the substituents on the urea nitrogen is a key determinant of biological activity. nih.gov

The presence of a chiral center, for example, on the ethyl component of the phenylaminoethyl moiety, would result in (R)- and (S)-enantiomers. These enantiomers would orient their substituents differently in the binding pocket of a receptor. One enantiomer might form optimal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, leading to high-affinity binding and potent biological activity. In contrast, the other enantiomer, with its mirror-image arrangement of atoms, may be unable to achieve the same favorable interactions, resulting in weaker binding and reduced or no activity.

| Compound | Stereochemistry | Target/Activity | Observations |

| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea | (R)-enantiomer | Antimicrobial (A. baumannii) | Exhibited good inhibitory activity. nih.gov |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | (S)-enantiomer | Antimicrobial (A. baumannii) | Showed good inhibitory activity. nih.gov |

This table illustrates the principle of stereoselectivity in urea derivatives, though the compounds are not direct analogs of this compound.

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of N-substituted ureas, the most common bioisosteric replacement is the substitution of the urea oxygen atom with a sulfur atom to yield the corresponding thiourea. The thiourea moiety has different electronic and hydrogen-bonding properties compared to urea, which can lead to altered biological activity.

Comparative studies between urea and thiourea derivatives have yielded varied results depending on the biological target. In some cases, the thiourea analog exhibits enhanced activity. For example, in a study on nitric oxide synthase inhibitors, thiourea derivatives consistently showed higher inhibitory activity than their urea counterparts for both the neuronal and inducible isoforms of the enzyme. rsc.org

Conversely, there are instances where the urea functionality is crucial for activity, and its replacement with thiourea is detrimental. In the development of anti-tuberculosis agents, a series of adamantyl urea derivatives were evaluated. nih.gov It was found that the unmodified urea moiety was preferred for optimal activity. The introduction of a thiourea in place of the urea resulted in an 80-fold decrease in the minimum inhibitory concentration (MIC). nih.gov

These findings underscore that the decision to replace a urea with a thiourea is highly target-dependent. The subtle differences in size, electronics, and hydrogen bonding capacity between oxygen and sulfur can lead to significant changes in binding affinity and, consequently, biological activity.

| Compound Series | Biological Target | Observation on Urea vs. Thiourea |

| Adamantyl (Thio)Ureas | Mycobacterium tuberculosis | The urea moiety was found to be optimal for activity, with the thiourea analog showing an 80-fold decrease in potency. nih.gov |

| N,N'-Disubstituted (Thio)Urea Derivatives | Nitric Oxide Synthase (nNOS and iNOS) | Thiourea derivatives exhibited higher inhibition than the corresponding ureas for both isoforms. rsc.org |

Establishment of Key Pharmacophoric Features for Desired Biological Activities

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The establishment of a pharmacophore model for N-substituted ureas with a phenylaminoethyl moiety is crucial for the rational design of new, more potent, and selective analogs.

Based on the general structure of this compound and related compounds, several key pharmacophoric features can be proposed:

Hydrogen Bond Donor and Acceptor: The urea moiety is a critical pharmacophoric element. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are often essential for anchoring the ligand in the binding site of the target protein.

Hydrophobic/Aromatic Region: The phenyl ring of the phenylaminoethyl group provides a hydrophobic and potentially aromatic interaction site. This region can engage in van der Waals forces, pi-pi stacking, or hydrophobic interactions with nonpolar amino acid residues in the receptor's binding pocket.

Hydrophobic/Alkyl Region: The methyl group on the urea nitrogen contributes to the lipophilicity of the molecule and can engage in hydrophobic interactions within the binding site. The size and nature of this alkyl substituent can be modulated to optimize potency and selectivity.

Linker/Spacer: The ethyl linker between the phenylamino and urea moieties provides the correct spatial orientation for the key pharmacophoric features to interact with their respective counterparts on the biological target. The length and flexibility of this linker are often critical for optimal binding.

A hypothetical pharmacophore model for this class of compounds would therefore include a hydrogen bond acceptor (the urea carbonyl), two hydrogen bond donors (the urea N-H groups), an aromatic/hydrophobic feature (the phenyl ring), and a hydrophobic feature (the methyl group), all held in a specific three-dimensional arrangement by the ethyl linker. The precise distances and angles between these features would define the pharmacophore and could be used in virtual screening campaigns to identify new compounds with the potential for the desired biological activity.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Interaction with Target |

| Hydrogen Bond Acceptor | Urea Carbonyl Oxygen | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on the receptor. |

| Hydrogen Bond Donor | Urea N-H Groups | Forms hydrogen bonds with acceptor groups (e.g., C=O, -N=) on the receptor. |

| Aromatic/Hydrophobic Region | Phenyl Ring | Engages in pi-pi stacking or hydrophobic interactions with aromatic or aliphatic amino acid residues. |

| Hydrophobic Region | Methyl Group | Occupies a hydrophobic pocket in the binding site. |

| Linker | Ethyl Chain | Ensures proper spatial orientation of the other pharmacophoric features. |

Exploration of Biological Activities and Mechanisms of Action for N Substituted Urea Compounds in Vitro Methodologies

Characterization of Receptor Binding and Enzyme Inhibition Profiles

N-substituted urea (B33335) derivatives have been extensively evaluated for their ability to bind to various receptors and inhibit a wide range of enzymes. The structural scaffold of these compounds allows for versatile modifications, enabling the fine-tuning of their potency and selectivity against specific biological targets. nih.gov

G-Protein Coupled Receptor (GPCR) Interaction Studies

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast number of physiological processes. While the urea moiety is a common feature in many bioactive molecules, detailed studies focusing on the direct and specific interaction of simple N-substituted ureas as ligands for GPCRs are limited in current literature. The primary role of these compounds has been more extensively documented in the inhibition of various enzymatic pathways rather than direct GPCR agonism or antagonism. Methodologically, high concentrations of urea are sometimes used in biochemical assays to denature proteins and study receptor-G protein coupling, but this reflects a general chaotropic property rather than a specific, targeted interaction of a urea-based drug candidate.

Kinase Inhibition Assays (e.g., FGFR, p38 MAPK, CDK)

The urea backbone is a key structural feature in numerous potent kinase inhibitors. Diaryl ureas, in particular, have been identified as powerful inhibitors of several kinases, including p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme in inflammatory response signaling. mdpi.com These inhibitors can act through different mechanisms, including both ATP-competitive and non-competitive modes of action. Non-competitive inhibitors, such as certain diaryl ureas, can induce and stabilize a conformation of the kinase that is unsuitable for ATP binding.

Research has identified novel series of substituted N,N′-diarylurea compounds as highly effective p38α inhibitors. The inhibitory activities of these compounds have been evaluated through in vitro enzyme assays, measuring their ability to block the phosphorylation of downstream targets. For example, the potency is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) |

| Diaryl Urea Derivative 25a | p38α | 0.47 nM |

| LASSBio-998 (Urea Derivative) | p38 MAPK | Not specified, but noted to reduce TNF-α production |

| Pyrazinyl-aryl urea 5-23 | Not specified | Antiproliferative IC₅₀ against T24 cells: 2.76 µM |

This table presents selected data on the kinase inhibitory and antiproliferative activities of various N-substituted urea compounds as reported in scientific literature.

Protease and Other Enzyme Inhibition Studies (e.g., sEH, urease)

N-substituted ureas are well-documented inhibitors of several enzymes, with urease and soluble epoxide hydrolase (sEH) being prominent targets.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. nih.gov Its activity is implicated in pathologies caused by bacteria such as Helicobacter pylori. nih.gov Many N-substituted urea and thiourea (B124793) derivatives have been synthesized and shown to be potent urease inhibitors, often exceeding the potency of the standard inhibitor, thiourea. nih.gov The mechanism of inhibition often involves the interaction of the urea or thiourea functional group with the nickel ions in the enzyme's active site. mdpi.com

Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme involved in the metabolism of signaling lipids. The inhibition of sEH is a therapeutic strategy for managing inflammation and pain. nih.gov 1,3-Disubstituted ureas serve as effective structural templates for sEH inhibitors. X-ray crystallography studies have shown that the urea moiety can mimic the transition state of the sEH-catalyzed reaction, forming strong hydrogen bonds with key amino acid residues like Asp333 and Tyr381 in the active site. nih.gov

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) |

| N-phenylacetamide-substituted benzothiazine carboxylate (5i) | Urease | 20.7 ± 0.25 µM |

| N-phenylacetamide-substituted benzothiazine carboxylate (5c) | Urease | 17.2 ± 1.10 µM |

| N-phenylacetamide-substituted benzothiazine carboxylate (5f) | Urease | 15.5 ± 1.35 µM |

| Thiourea (Standard) | Urease | 22.3 ± 0.031 µM |

| Sulfonyl urea derivative (4f) | Soluble Epoxide Hydrolase | Subnanomolar to low nanomolar range |

This table displays the half-maximal inhibitory concentration (IC₅₀) values for various urea and thiourea derivatives against urease and soluble epoxide hydrolase. nih.govnih.gov

Cellular Pathway Modulation and Phenotypic Assays

Beyond direct enzyme inhibition, N-substituted urea compounds can modulate complex cellular pathways, leading to significant phenotypic changes such as the regulation of cell proliferation and the induction of programmed cell death.

Cell Cycle Regulation and Cell Growth Analysis

Several N-substituted urea derivatives have demonstrated the ability to inhibit cell growth and induce cell cycle arrest in cancer cell lines. Flow cytometry analysis is a common in vitro method used to determine the phase of the cell cycle at which cells are arrested. For instance, treatment of cancer cells with certain sulfonamide derivatives, which may incorporate a urea or similar moiety, has been shown to increase the cell population in the G2/M and Pre-G1 phases, indicating a blockage at these checkpoints and preventing cell division. Similarly, some pyrazinyl–aryl urea derivatives have been observed to induce cell cycle arrest at the G2/M phase.

Apoptosis and Autophagy Induction Mechanisms

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. N-substituted ureas have been shown to trigger apoptosis through various mechanisms.

One common indicator of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. The activity of caspases, such as caspase-3 and caspase-8, can be measured in vitro. Studies on pyrazinyl–aryl urea derivatives have shown that at lower concentrations, these compounds can induce caspase-dependent apoptosis. This is often accompanied by a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. Another hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP), which can be detected by western blot analysis.

At higher concentrations or with prolonged exposure, some urea compounds can induce alternative cell death pathways, such as necroptosis, which is a form of programmed necrosis. This pathway is typically activated when apoptosis is inhibited and involves the RIPK1/RIPK3/MLKL signaling cascade. The induction of divergent cell death pathways highlights the complex interaction of these compounds with cellular machinery.

Reactive Oxygen Species (ROS) Generation and Scavenging Capacity

There is currently no available scientific literature detailing the capacity of 1-Methyl-3-(2-(phenylamino)ethyl)urea to either generate or scavenge reactive oxygen species (ROS). Standard in vitro assays that measure antioxidant or pro-oxidant effects, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, have not been reported for this specific compound. Consequently, its potential role in modulating oxidative stress is unknown.

Anti-inflammatory Pathways and Cytokine Modulation

Investigations into the anti-inflammatory properties of this compound are absent from the current body of scientific research. There is no data available regarding its ability to modulate key inflammatory pathways or its effect on the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, its capacity to influence the production and release of inflammatory cytokines has not been evaluated.

Antimicrobial Efficacy Assessments

Comprehensive screening of this compound for antimicrobial properties has not been documented.

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

Specific data on the antibacterial spectrum of this compound is not available. Minimum Inhibitory Concentration (MIC) values against common Gram-positive and Gram-negative bacterial strains have not been determined, leaving its potential as an antibacterial agent unexplored.

Antifungal Activity Evaluations

There are no published studies on the antifungal activity of this compound. Its efficacy against pathogenic fungi has not been assessed, and therefore, its potential as an antifungal agent remains to be established.

Antituberculosis Activity Profiling

The activity of this compound against Mycobacterium tuberculosis has not been reported in the scientific literature. Its potential as an antituberculosis agent is currently unknown.

Investigation of Other Specific Biological Activities

Beyond the scope of antimicrobial and anti-inflammatory research, there is a lack of information on other potential therapeutic applications for this compound. Specifically, there is no available data on its efficacy as an anti-Alzheimer's or antimalarial agent.

Target Identification and Validation Strategies in Cellular Systems

The identification and validation of cellular targets are critical steps in understanding the mechanism of action of bioactive small molecules such as N-substituted urea compounds. These processes involve a variety of in vitro methodologies that aim to pinpoint the specific molecular partners of a compound within a complex cellular environment and to confirm that the interaction with these targets is responsible for the observed biological effects. For a compound like this compound, a multi-pronged approach combining direct biochemical methods, biophysical assays, and genetic techniques would be employed to elucidate its molecular targets.

A crucial first step in any target identification campaign is to confirm the biological activity of the compound of interest in a relevant cellular assay. For N-substituted ureas, this could range from anti-proliferative effects in cancer cell lines to modulation of inflammatory responses in immune cells. Once a robust and reproducible cellular phenotype is established, the following strategies can be implemented to identify the protein or proteins directly responsible for this effect.

Affinity-Based Proteomics

One of the most direct methods for identifying the binding partners of a small molecule is affinity-based proteomics. This approach relies on the specific interaction between the compound and its target protein(s) to isolate them from a complex cellular lysate.

A common strategy involves chemically modifying the small molecule to incorporate a reactive group or a linker that allows it to be immobilized on a solid support, such as agarose (B213101) or magnetic beads. This creates an "affinity matrix" that can be used as bait to "fish out" target proteins from a cell lysate. The compound this compound could be functionalized, for example, on the phenyl ring or the methyl group, with a linker arm attached to a biotin (B1667282) molecule or directly to the solid support. It is crucial that this modification does not significantly impair the biological activity of the compound.

Once the affinity matrix is prepared, it is incubated with a cellular lysate. Proteins that bind to the immobilized compound are retained on the matrix while non-binding proteins are washed away. The bound proteins are then eluted, often by using a competing soluble form of the compound or by changing the buffer conditions. These eluted proteins are subsequently identified using high-sensitivity mass spectrometry.

To distinguish true binding partners from proteins that bind non-specifically to the matrix, control experiments are essential. These typically include using an inactive analogue of the compound on a separate matrix or competing for binding by adding an excess of the free, unmodified compound to the lysate before incubation with the affinity matrix. Proteins that are significantly less abundant in the eluate from the competition experiment are considered high-confidence candidate targets.

Below is an illustrative table of potential protein targets that could be identified for a hypothetical N-substituted urea compound using this method.

| Protein ID | Protein Name | Fold Enrichment (Compound vs. Control) | Function |

| P04637 | p53 | 8.2 | Tumor Suppressor |

| Q00534 | HDAC1 | 6.5 | Histone Deacetylase |

| P10275 | AKT1 | 4.1 | Kinase |

| P62258 | MAPK14 | 3.8 | Kinase |

This table is for illustrative purposes only and does not represent actual data for this compound.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct target engagement in intact cells and cell lysates. nih.govtandfonline.com The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature. nih.govtandfonline.com

In a typical CETSA experiment, intact cells or cell lysates are treated with the compound of interest or a vehicle control. The samples are then heated to a range of temperatures, causing proteins to denature and aggregate. The aggregated proteins are separated from the soluble fraction by centrifugation, and the amount of the target protein remaining in the soluble fraction is quantified, usually by Western blotting or mass spectrometry.

If this compound binds to a specific protein, a shift in the melting curve of that protein will be observed in the compound-treated samples compared to the control samples. This provides strong evidence of direct binding within a physiological context. A key advantage of CETSA is that it does not require any modification of the compound, thus avoiding potential issues with altered bioactivity. wikipedia.orgsci-hub.se

The following table illustrates the type of data that could be generated from a CETSA experiment.

| Target Protein | Tm (°C) - Vehicle | Tm (°C) - Compound | ΔTm (°C) |

| Kinase X | 52.4 | 56.8 | 4.4 |

| Proteinase Y | 48.1 | 53.2 | 5.1 |

| Housekeeping Z | 61.5 | 61.6 | 0.1 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Genetic and Genomic Approaches

Genetic and genomic methods can complement biochemical and biophysical approaches by identifying genes that, when their expression is altered, modify the cellular response to the compound.

One such method is the yeast two-hybrid (Y2H) system , which can be adapted to screen for small molecule-protein interactions. unito.itiaanalysis.com In a modified version of this assay, the small molecule can be used as a "bait" to identify interacting "prey" proteins from a library. unito.it

Another powerful technique is RNA interference (RNAi) screening . In an RNAi screen, a library of short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) is used to systematically knock down the expression of individual genes in a cell line. The cells are then treated with the compound of interest, and the cellular phenotype is monitored. If the knockdown of a particular gene either enhances or suppresses the effect of the compound, it suggests that the protein product of that gene may be a target of the compound or a component of the pathway affected by the compound.

For instance, if this compound has anti-proliferative activity, an RNAi screen could identify genes whose knockdown rescues the cells from the compound's effects. These "rescuer" genes would then be high-priority candidates for further validation.

The table below provides an example of hit candidates from a hypothetical RNAi screen.

| Gene Symbol | Effect of Knockdown on Compound Activity | Potential Role |

| BRAF | Suppression | Upstream Activator |

| GSK3B | Enhancement | Downstream Effector |

| HSP90AA1 | Suppression | Target Chaperone |

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational and Predictive Methods

In silico approaches can be used to predict potential targets for a small molecule based on its chemical structure. Techniques such as molecular docking can be used to computationally screen a compound against a library of protein structures to identify potential binding partners. The structure of this compound could be docked into the active sites of various kinases, proteases, or other enzyme families known to be modulated by urea-containing compounds.

Furthermore, pathway analysis and network biology can be used to integrate data from various target identification experiments and to build hypotheses about the compound's mechanism of action. For example, if multiple identified targets are part of the same signaling pathway, it provides stronger evidence for the on-target activity of the compound.

Medicinal Chemistry and Drug Discovery Perspectives for N Substituted Urea Compounds

Lead Compound Identification and Optimization Strategies Based on SAR Insights

The discovery and optimization of lead compounds are foundational to drug development. For N-substituted ureas like 1-Methyl-3-(2-(phenylamino)ethyl)urea, Structure-Activity Relationship (SAR) studies are pivotal in transforming initial "hits" into viable drug candidates. nih.gov SAR analysis systematically investigates how chemical modifications to a molecule's structure correlate with changes in its biological activity.

A common strategy involves the systematic replacement of different parts of the urea (B33335) scaffold. For instance, in a series of adamantyl urea compounds developed as anti-tuberculosis agents, SAR studies revealed that the unmodified urea moiety was crucial for activity. nih.gov Any modification, such as N-methylation or replacement with a thiourea (B124793) or carbamate (B1207046), led to a significant decrease in potency against Mycobacterium tuberculosis. nih.gov This highlights the sensitivity of the urea core to substitution.

Furthermore, the substituents on the nitrogen atoms (the 'R' groups) are critical for potency and selectivity. In the development of melanocortin receptor ligands, SAR studies on unsymmetrical substituted ureas showed that bulky aromatic groups at one position and aliphatic or cyclic amines at another resulted in selectivity for the mMC4R receptor over the mMC3R. researchgate.net Similarly, in diaryl urea compounds designed as antiproliferative agents, the substitution of benzene (B151609) rings with specific groups like chlorine and methyl, along with the introduction of spacer groups, was found to enhance activity. nih.gov

These insights guide lead optimization, where chemists make targeted modifications to enhance desired properties. For example, if a lead compound shows good potency but poor solubility, modifications can be made to parts of the molecule that are less critical for binding, as identified through SAR, to improve its physicochemical properties.

Table 1: Impact of Urea Moiety Modification on Anti-Tuberculosis Activity

| Compound Modification | Change in Potency (MIC) |

|---|---|

| Unmodified Urea | Baseline Activity |

| Thiourea (Urea -> Thiourea) | 80-fold decrease |

| Carbamate (Urea -> Carbamate) | >800-fold decrease |

| Mono N-methylation | Significant decrease |

| Di N-methylation | Further decrease |

Data derived from SAR studies on adamantyl urea derivatives. nih.gov

Scaffold Hopping and Bioisosterism in the Design of Novel Urea-Based Chemotypes

Scaffold hopping is a powerful drug design strategy used to identify isofunctional molecular structures with chemically distinct core structures, or scaffolds. biosolveit.de This technique is particularly valuable for generating novel chemotypes that may possess improved properties, such as better pharmacokinetics, reduced toxicity, or the ability to circumvent existing patents. biosolveit.deacs.org Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental concept within scaffold hopping. acs.orgnih.gov

For urea-based compounds, the urea moiety itself is often the subject of bioisosteric replacement. While its hydrogen bonding capability is a major asset, it can also contribute to poor solubility or metabolic instability. Medicinal chemists often replace the urea group with other functionalities that can mimic its hydrogen-bonding pattern. itmedicalteam.pl

Common bioisosteres for the urea scaffold include:

Thiourea: The sulfur atom can alter electronic properties and lipophilicity.

Guanidine: This group is basic and can form strong ionic interactions.

Heterocyclic rings: Rings such as 1,3,4-oxadiazoles or other five-membered heterocycles can be designed to present hydrogen bond donors and acceptors in a similar spatial arrangement to the urea group. researchgate.net

In one study aimed at discovering novel VEGFR-2 inhibitors, researchers employed scaffold hopping to design new quinazoline-based compounds, moving away from a known urea-containing scaffold to develop potent nanomolar inhibitors. nih.gov Another example involves the design of glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors, where researchers focused on replacing a glutamate sidechain with more lipophilic functional groups to improve penetration of the blood-brain barrier while retaining the essential urea-based pharmacophore responsible for binding affinity. avcr.cz These approaches demonstrate how scaffold hopping can lead to the discovery of new chemical series with potentially superior drug-like properties. nih.gov

Strategies for Enhancing Selectivity and Potency through Rational Design

Rational drug design leverages structural information about a biological target to create molecules that bind with high affinity and selectivity. For N-substituted ureas, knowledge of the target's three-dimensional structure, often obtained from X-ray crystallography, is a powerful tool. nih.gov This structural information allows for the precise design of modifications to the urea scaffold to maximize favorable interactions and minimize unfavorable ones.

One key strategy is to exploit unique features of the target's binding site. For example, in the design of inhibitors for glutamate carboxypeptidase II (GCPII), a well-known prostate cancer marker, a structure-activity relationship (SAR) study of inhibitors with different linkers led to a 7-fold improvement in the inhibition constant (Ki) compared to the parent structure. nih.gov This was achieved through structure-assisted design that targeted a specific exosite on the enzyme. nih.gov

Molecular docking simulations are another critical component of rational design. These computational techniques predict how a molecule like this compound might bind to a target protein. In the development of diaryl urea-based anticancer agents, docking studies confirmed that the designed compounds could bind to the VEGFR-2 enzyme in a manner similar to the approved drug sorafenib. nih.gov Such studies can validate a design hypothesis and prioritize which compounds to synthesize.

Improving selectivity—the ability of a drug to interact with its intended target over other, often related, targets—is crucial for minimizing side effects. Rational design can achieve this by targeting differences, however subtle, between target binding sites. acs.org For instance, modifying a substituent on the phenyl ring of a urea compound could introduce a steric clash in the binding site of an off-target protein while being perfectly accommodated by the intended target, thereby enhancing selectivity. acs.org

Development of Analytical Methods for Biological Matrices in Preclinical Research

The evaluation of a new chemical entity in preclinical research requires robust analytical methods to quantify the compound in complex biological matrices like plasma, urine, or tissue homogenates. chromatographyonline.comijsat.org The development and validation of these bioanalytical methods are essential for understanding the compound's behavior in in vitro and in vivo systems. ijsat.org

For N-substituted urea compounds, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique. researchgate.netnih.gov The choice of detector depends on the analyte's properties and the required sensitivity.

Common methods include:

HPLC with Fluorescence Detection (HPLC-FLD): This method is suitable for compounds that are naturally fluorescent or can be chemically derivatized to become fluorescent. It offers high sensitivity and selectivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard in modern bioanalysis due to its exceptional sensitivity, selectivity, and wide applicability. chromatographyonline.comnih.gov It can measure very low concentrations of a drug and its metabolites, even in complex biological samples.

The development of such a method involves several key steps:

Sample Preparation: This crucial step aims to isolate the analyte from interfering matrix components. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used. chromatographyonline.com

Chromatographic Separation: An appropriate HPLC column and mobile phase are selected to achieve good separation of the analyte from other components.

Detection: The mass spectrometer is tuned to detect the specific parent ion of the urea compound and its characteristic fragment ions, ensuring high specificity.

Method Validation: The method is rigorously validated according to regulatory guidelines to ensure it is accurate, precise, selective, and stable. ijsat.org

Table 2: Example Parameters for a Preclinical LC-MS/MS Bioanalytical Method

| Parameter | Description |

|---|---|

| Instrumentation | High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |

| Sample Preparation | Protein precipitation with acetonitrile (B52724) followed by centrifugation |

| HPLC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection | Multiple Reaction Monitoring (MRM) of a specific parent-to-daughter ion transition |

| Limit of Quantification (LOQ) | Typically in the low ng/mL or pg/mL range |

This table represents typical parameters and would be specifically optimized for each unique compound. ijsat.orgnih.gov

Q & A

What are the optimal synthetic routes for 1-Methyl-3-(2-(phenylamino)ethyl)urea, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamates. For example, in structurally related compounds like 1-(1-methyl-4-phenyl-4,5-dihydro-1H-imidazo)-3-phenethylurea, the reaction proceeds via nucleophilic substitution under controlled temperatures (e.g., reflux in ethanol or dichloromethane). Key steps include:

- Using anhydrous solvents to minimize hydrolysis.

- Monitoring reaction progress via TLC or HPLC.

- Purification via column chromatography or recrystallization.

Optimization may involve adjusting stoichiometry, solvent polarity, or catalysts (e.g., triethylamine for acid scavenging) to improve yield .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C-NMR : Critical for confirming regiochemistry and hydrogen bonding patterns. For instance, NH protons in urea derivatives typically appear as broad singlets (δ 7–9 ppm), while aromatic protons show splitting patterns dependent on substitution .

- FT-IR : Urea carbonyl stretching vibrations (~1640–1680 cm⁻¹) confirm the presence of the urea moiety.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC-PDA : Assesses purity (>95% recommended for biological studies) using reverse-phase C18 columns and acetonitrile/water gradients .

What biological activities have been reported for structurally related urea derivatives?

Methodological Answer:

Urea derivatives often exhibit inhibitory properties. For example, 1-phenyl-3-(1-phenylethyl)urea analogs act as complement inhibitors, targeting C1s proteases. To evaluate activity:

- Perform enzyme inhibition assays (e.g., IC50 determination via colorimetric substrates).

- Validate selectivity using counter-target enzymes (e.g., thrombin or trypsin).

- Use molecular docking to predict binding interactions with target proteins .

How do structural modifications (e.g., substituent variations) influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups : Enhance hydrogen-bonding capacity, potentially increasing target affinity. For example, chloro or nitro substituents improve stability in active sites.

- Heterocyclic Additions : Thiazole or imidazole rings (e.g., 1-methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea) can modulate solubility and pharmacokinetics.

- SAR Studies : Compare analogs in vitro/in vivo to establish pharmacophore requirements. Use QSAR models to predict activity from substituent parameters (e.g., logP, Hammett constants) .

How can contradictions in reported physicochemical data (e.g., solubility, stability) be resolved?

Methodological Answer:

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, pH).

- Advanced Analytics : Use DSC/TGA to assess thermal stability and XRPD for polymorph identification.

- Environmental Controls : Test stability under varying humidity and light exposure. For example, some urea derivatives degrade in acidic conditions, necessitating pH-controlled storage .

What strategies ensure high purity in final products?

Methodological Answer:

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove polar impurities.

- Prep-HPLC : Ideal for isolating isomers or closely related byproducts.

- Elemental Analysis : Confirm C/H/N ratios within 0.4% of theoretical values.

- Karl Fischer Titration : Quantify residual solvents (<0.1% per ICH guidelines) .

Are there computational models predicting this compound’s pharmacokinetics?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, BBB permeability, and CYP450 interactions.

- Molecular Dynamics Simulations : Model binding kinetics with targets (e.g., 100-ns simulations in GROMACS).

- InChI Key-Based Databases : Cross-reference PubChem or ChEMBL for experimental data on analogs .

What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) under inert gas (N2/Ar).

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines .

How is acute toxicity assessed for this compound in preclinical studies?

Methodological Answer:

- In Vivo Testing : Administer graded doses (OECD 423 guidelines) to rodents, monitoring mortality, organ weight, and histopathology.

- In Vitro Assays : Use HepG2 cells for cytotoxicity (MTT assay) and Ames test for mutagenicity.

- Reference Standards : Compare LD50 values to structurally similar compounds (e.g., benzhydrylurea derivatives) .

Can this compound serve as a precursor for radiolabeled probes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.